2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide
Description
This compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidine derivatives, characterized by a fused triazole-pyrimidine core. The molecule features a thioacetamide linker (-S-C(=O)-NH-) connecting the triazolo-pyrimidine moiety to a 3,5-dimethylphenyl group. Such structural motifs are often associated with biological activity, particularly in agrochemical and pharmaceutical contexts (e.g., enzyme inhibition or receptor modulation) .
Properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9-5-10(2)7-13(6-9)18-14(23)8-25-17-21-20-16-19-15(24)11(3)12(4)22(16)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQCFJDYPMPFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide , with CAS number 891129-40-1 , is a member of the triazolo-pyrimidine family known for its diverse biological activities. This article reviews the biological activity of this compound, particularly focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.4 g/mol . The structure features a triazolo-pyrimidine core linked to a thioether and an acetamide functional group, which contribute to its biological reactivity and pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms of action typically involve:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2.
In vitro assays revealed that certain derivatives had IC50 values ranging from 1.42 to 6.52 µM against multiple cancer cell lines .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits significant efficacy against several pathogenic bacteria. The mechanism involves:
- Inhibition of Bacterial Growth : Compounds within this class have shown activity against strains such as Staphylococcus aureus and Escherichia coli , with minimal inhibitory concentrations (MIC) often below 16 μg/mL .
Enzyme Inhibition
Another notable biological activity is the inhibition of various enzymes:
- Alkaline Phosphatase Inhibition : The compound has been shown to inhibit tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which could link to its anti-proliferative effects .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study on Anticancer Efficacy : A study reported that derivatives of triazolo-pyrimidines induced significant cytotoxicity in the SW480 colon cancer cell line with an IC50 value of 11.08 µM . Mechanistic studies indicated apoptosis via mitochondrial membrane potential loss .
- Antibacterial Evaluation : In another study, a series of synthesized compounds were tested against four human pathogenic bacteria, demonstrating substantial antibacterial activity across all tested strains .
Pharmacological Insights
Pharmacokinetic studies suggest that the compound may interact with various biological targets due to its structural features:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Differentiation
- Linker Chemistry : Unlike flumetsulam’s sulfonamide group (-SO2-NH-), the target compound’s thioacetamide linker (-S-C(=O)-NH-) may confer distinct electronic and steric properties, influencing solubility and target interaction .
- Substituent Effects : The 3,5-dimethylphenyl group in the target compound enhances steric bulk and lipophilicity compared to the 4-ethylphenyl analog, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~357.4 g/mol) aligns with agrochemicals and pharmaceuticals, where optimal bioavailability often requires MW < 500 .
- Polarity: The thioacetamide linker introduces moderate polarity, contrasting with the more polar sulfonamide in flumetsulam and the nonpolar methyl groups in oxadixyl .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors in ethanol with equimolar ratios for 3–24 hours under controlled temperature (70–100°C) yields intermediates, followed by purification via column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization from aqueous DMF . Purity is validated using melting point analysis, -NMR (e.g., DMSO-d6 solvent, δ 2.37–8.31 ppm for methyl and aromatic protons), and mass spectrometry .
Q. How should researchers handle discrepancies in spectroscopic data during characterization?
- Methodological Answer : Contradictions in NMR or mass spectra may arise from solvent impurities, tautomerism, or residual reactants. To resolve this:
- Repeat experiments under anhydrous conditions.
- Use deuterated solvents (e.g., DMSO-d6) and internal standards.
- Compare data with structurally analogous triazolo-pyrimidine derivatives (e.g., δ 6.37–7.87 ppm for furan-substituted analogs) .
Q. What safety protocols are critical when working with this compound?
- Methodological Answer : While specific safety data for this compound is limited, structurally related acetamides require:
- PPE (gloves, lab coats, goggles).
- Fume hood use during synthesis.
- Immediate medical consultation for exposure, referencing SDS sheets of analogs (e.g., 2-((2,5-dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid) .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict regioselectivity and stability of intermediates. For example, ICReDD’s workflow integrates computed transition states with experimental validation to optimize reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error synthesis .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Solutions include:
- Pharmacokinetic Profiling : Assess logP, plasma protein binding, and CYP450 metabolism.
- Structural Modification : Introduce solubilizing groups (e.g., polar amines) based on SAR studies of triazolo-triazine analogs .
- In Silico Modeling : Use COMSOL Multiphysics to simulate membrane permeability and predict absorption .
Q. How can AI-driven experimental design accelerate the discovery of novel analogs?
- Methodological Answer : AI platforms automate reaction condition screening (e.g., solvent, catalyst, temperature) by analyzing historical data. For instance:
- Train models on datasets from similar triazolo-pyrimidine syntheses (e.g., 86% yield achieved with ethanol reflux) .
- Implement real-time adjustments via smart laboratories, as proposed in AI-integrated chemical engineering frameworks .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer : Combine biophysical methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K) to enzymes or receptors.
- X-ray Crystallography : Resolve co-crystal structures to identify key binding motifs (e.g., sulfur bridges in thioacetamide derivatives).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
